REACTION_CXSMILES
|
[C:1]([CH:6]1[CH:10](C(OCC)=O)[N:9]([CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2].[CH2:24](OC1C(=O)N(C(C)C)CC=1C(O)=O)[CH3:25]>>[CH:16]1([N:9]2[CH2:10][C:6]([C:1]([OH:3])=[O:2])=[C:7]([O:23][CH2:24][CH3:25])[C:8]2=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[C:1]([CH:6]1[CH2:10][N:9]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
|
Name
|
|
Quantity
|
0.088 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
|
Name
|
4,5-dimethoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
|
Name
|
starting material
|
Quantity
|
0.088 mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an evaporation
|
Type
|
CUSTOM
|
Details
|
to remove ethanol from the saponification mixture, which
|
Type
|
FILTRATION
|
Details
|
was instead filtered
|
Type
|
ADDITION
|
Details
|
poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(C(=C(C1)C(=O)O)OCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C1C(C(N(C1)C1CCCCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:6]1[CH:10](C(OCC)=O)[N:9]([CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2].[CH2:24](OC1C(=O)N(C(C)C)CC=1C(O)=O)[CH3:25]>>[CH:16]1([N:9]2[CH2:10][C:6]([C:1]([OH:3])=[O:2])=[C:7]([O:23][CH2:24][CH3:25])[C:8]2=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[C:1]([CH:6]1[CH2:10][N:9]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[C:8](=[O:22])[C:7]1=[O:23])([O:3][CH2:4][CH3:5])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
|
Name
|
|
Quantity
|
0.088 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(C(N(C1C(=O)OCC)C1CCCCC1)=O)=O
|
Name
|
4,5-dimethoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
|
Name
|
starting material
|
Quantity
|
0.088 mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an evaporation
|
Type
|
CUSTOM
|
Details
|
to remove ethanol from the saponification mixture, which
|
Type
|
FILTRATION
|
Details
|
was instead filtered
|
Type
|
ADDITION
|
Details
|
poured into a mixture of 200 mL of ice and 50 mL of ethanol before acidification
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(C(=C(C1)C(=O)O)OCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C1C(C(N(C1)C1CCCCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |